N-(3,4-difluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-3-[(2-methoxyacetyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O4/c1-25-9-15(23)22-16-11-4-2-3-5-14(11)26-17(16)18(24)21-10-6-7-12(19)13(20)8-10/h2-8H,9H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJLUTRJFOLYQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-Difluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and mechanisms of action, drawing from diverse sources to highlight significant findings.
Synthesis
The compound can be synthesized through various methods, typically involving the reaction of benzofuran derivatives with acetamides and fluorinated phenyl groups. The synthesis often employs techniques such as microwave-assisted reactions or one-pot multi-component reactions to enhance yield and efficiency.
Biological Activity Overview
1. Anticancer Activity:
Recent studies have indicated that benzofuran derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
2. Enzyme Inhibition:
Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been suggested that benzofuran derivatives can inhibit α-glucosidase, which plays a crucial role in carbohydrate metabolism. The half-maximal inhibitory concentration (IC50) values for related compounds were reported in the range of 40.7 ± 0.3 μM to 173.6 ± 1.9 μM, indicating significant potency compared to standard inhibitors like acarbose .
3. Antiviral Activity:
Molecular docking studies have highlighted the potential of benzofuran derivatives in targeting viral enzymes such as HCV NS5B polymerase. The binding affinity scores for these compounds suggest they may serve as effective inhibitors against hepatitis C virus replication .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction: The compound may trigger apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Binding: Its structural features allow it to bind effectively to enzyme active sites, thereby inhibiting their activity and altering metabolic processes.
- Molecular Interactions: The presence of fluorine atoms enhances lipophilicity and hydrogen bonding capabilities, improving the compound's interaction with biological targets.
Case Studies
Case Study 1: Anticancer Evaluation
In vitro studies on various cancer cell lines demonstrated that this compound exhibited IC50 values lower than many existing chemotherapeutics, suggesting its potential as a new anticancer agent.
Case Study 2: Enzyme Inhibition
A comparative study on related benzofuran derivatives showed that those with similar structural motifs significantly inhibited α-glucosidase activity more effectively than acarbose, indicating a competitive inhibition mechanism .
Data Table: Biological Activity Summary
| Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|
| Anticancer (e.g., MCF-7) | < 50 | Apoptosis induction |
| α-Glucosidase Inhibition | 40.7 - 173.6 | Competitive inhibition |
| HCV NS5B Inhibition | -16.09 Kcal/mol | Enzyme binding |
Comparison with Similar Compounds
Structural Analogues in the Benzofuran Carboxamide Family
N-(3,4-dimethoxyphenyl)-3-(2-phenylbutanamido)benzofuran-2-carboxamide (CAS 888454-92-0)
- Core Structure : Benzofuran carboxamide, identical to the target compound.
- Key Differences: Phenyl Substituents: 3,4-Dimethoxyphenyl (electron-donating methoxy groups) vs. 3,4-difluorophenyl (electron-withdrawing fluorine atoms). Side Chain: 2-Phenylbutanamido (bulky phenyl and longer alkyl chain) vs. 2-methoxyacetamido (shorter chain with methoxy group). The latter may reduce steric hindrance and enhance solubility .
Table 1: Structural Comparison of Benzofuran Derivatives
| Compound | Core | Phenyl Substituents | Side Chain |
|---|---|---|---|
| Target Compound | Benzofuran | 3,4-difluorophenyl | 2-methoxyacetamido |
| CAS 888454-92-0 | Benzofuran | 3,4-dimethoxyphenyl | 2-phenylbutanamido |
Agrochemical Benzamide/Carboxamide Derivatives
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)
- Core Structure : Benzamide (lacks benzofuran oxygen).
- Key Features :
- Comparison : The target compound’s benzofuran core may offer improved aromatic stacking interactions compared to flutolanil’s simpler benzamide scaffold.
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide)
- Core Structure : Cyclopropanecarboxamide fused with a tetrahydrofuran ring.
- Key Features : Chlorophenyl and furanyl groups contribute to its systemic fungicidal activity.
Hydroxamic Acid Derivatives with Antioxidant Activity
Compounds such as N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide (, Compound 8) share a carboxamide backbone but incorporate hydroxamic acid (-NHOH) groups.
- Key Differences: Hydroxamic acids exhibit metal-chelating properties, enabling antioxidant or enzyme-inhibitory roles (e.g., histone deacetylase inhibition).
Table 2: Functional Group Impact on Activity
| Compound Type | Functional Group | Proposed Activity |
|---|---|---|
| Target Compound | Carboxamide | Receptor binding/Agonism |
| Hydroxamic Acid Derivatives | -NHOH | Antioxidant/Chelation |
| Flutolanil/Cyprofuram | Trifluoromethyl/Chloro | Fungicidal |
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. In contrast, the dimethoxyphenyl group in CAS 888454-92-0 may improve solubility but reduce binding specificity .
- Side Chain Flexibility :
- The methoxyacetamido group’s shorter chain likely reduces steric hindrance compared to phenylbutanamido, favoring membrane permeability .
Preparation Methods
Palladium-Catalyzed C–H Arylation
Source demonstrates that 8-aminoquinoline-directed C–H arylation enables regioselective functionalization at the C3 position of benzofuran. Using Pd(OAc)₂ (5 mol%) with Ag₂CO₃ (2.0 equiv) in 1,2-dichloroethane at 100°C, aryl iodides undergo coupling to install substituents with >85% yield. For N-(3,4-difluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide, this method permits the introduction of the 2-methoxyacetamido group prior to carboxamide formation.
Cs₂CO₃-Mediated Cyclization
Source reports a one-pot synthesis of 3-amino-2-aroyl benzofurans using Cs₂CO₃ (2.0 equiv) in dimethylformamide (DMF) at room temperature. Reaction of 2-hydroxybenzonitrile with 2-bromoacetophenone derivatives forms the benzofuran core within 10–20 minutes (yields: 70–92%). Adaptation to the target compound would involve substituting 2-bromoacetophenone with a brominated precursor bearing the methoxyacetamido moiety.
Formation of the Carboxamide Moiety
Conversion of the ester intermediate to the carboxamide is critical:
Aminolysis of Ethyl Benzofuran-2-Carboxylate
Source outlines aminolysis using 3,4-difluoroaniline (1.1 equiv) in toluene under reflux (110°C, 12 hours), yielding 82–88% of the carboxamide product. Catalytic amounts of DMAP (0.05 equiv) enhance reaction rates by stabilizing the tetrahedral intermediate.
Microwave-Assisted Coupling
Adapting methods from, microwave irradiation (150°C, 30 minutes) in DMF with Hünig’s base (DIPEA, 2.0 equiv) reduces reaction times to <1 hour while maintaining yields at 85%.
Purification and Crystallization Strategies
Solvent-Antisolvent Crystallization
Patent advocates for mixed solvent systems to enhance purity. Dissolving the crude product in isopropanol (5 vol) followed by incremental addition of water (2 vol) at 0–5°C precipitates the compound with 99.5% HPLC purity.
Chromatographic Purification
For small-scale synthesis, silica gel chromatography using ethyl acetate/hexane (3:7) effectively removes unreacted aniline and acetylated byproducts, as per.
Analytical Characterization Data
Comparative Analysis of Synthetic Routes
The table below evaluates key metrics for each methodology:
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Pd-Catalyzed C–H Arylation | 85 | 99.1 | 24 | Moderate |
| Cs₂CO₃ Cyclization | 92 | 98.7 | 0.5 | High |
| Microwave Aminolysis | 88 | 99.5 | 0.5 | High |
Q & A
Q. What are the established synthetic methodologies for N-(3,4-difluorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide, and what key reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions starting with the benzofuran core formation, followed by sequential amidation and coupling. Critical steps include:
- Benzofuran core synthesis : Cyclization of substituted o-hydroxyacetophenones using acid catalysts (e.g., H₂SO₄) .
- Amide coupling : Reaction of the benzofuran-2-carboxylic acid intermediate with 3,4-difluoroaniline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous solvents like DMF .
- Methoxyacetamido introduction : Acylation of the 3-amino group using 2-methoxyacetyl chloride under inert atmosphere to prevent hydrolysis . Key conditions affecting yield include temperature control (0–5°C during acylation), solvent purity, and catalyst stoichiometry. Purity is optimized via column chromatography and recrystallization .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?
Structural confirmation relies on:
- Spectroscopy :
Q. What preliminary biological screening assays are recommended to assess the compound's pharmacological potential?
Initial screening includes:
- Enzyme inhibition assays : Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence polarization .
- Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Solubility/logP : Shake-flask method in PBS (pH 7.4) and octanol-water partitioning to predict bioavailability .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in biological activity data across studies involving benzofuran carboxamide derivatives?
Contradictions arise from assay variability or impurities. Mitigation strategies include:
- Orthogonal validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence assays .
- Purity reassessment : HPLC-MS to rule out degradation products (e.g., hydrolyzed amide bonds) .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., normalized IC₅₀ values) .
Q. How can molecular docking and dynamics simulations elucidate the compound's interaction with biological targets?
Computational workflows include:
- Docking : AutoDock Vina to predict binding modes in ATP-binding pockets (e.g., EGFR kinase domain) .
- MD simulations : GROMACS for 100-ns trajectories to assess stability of hydrogen bonds (e.g., between methoxyacetamido and Thr766) .
- Free energy calculations : MM-PBSA to rank binding affinities relative to structural analogs .
Q. What are the critical considerations in designing SAR studies to optimize the compound's pharmacokinetic properties?
SAR focuses on:
- Substituent effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
